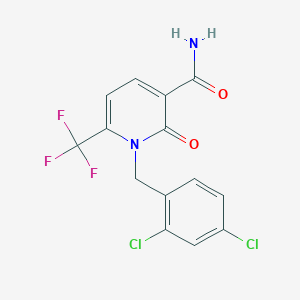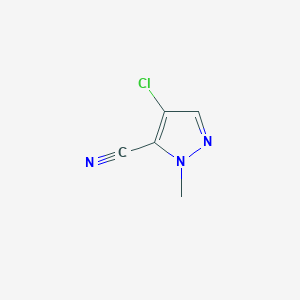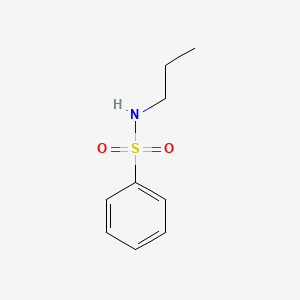
N-propylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-propylbenzenesulfonamide” is a type of sulfonamide, which is a group of drugs with a wide range of pharmacological activities . It is a derivative of benzene sulfonamide . The structure of this compound includes a benzene ring attached to a sulfonamide group and a propyl group .
Synthesis Analysis
The synthesis of benzene sulfonamide derivatives, including “this compound”, has been reported in the literature . The synthesis involves the reaction of p-toluene sulfonyl chloride with ethylene diamine. To vary the reaction, propylamine is used to yield the desired compounds .
Molecular Structure Analysis
The molecular structure of “this compound” includes a benzene ring attached to a sulfonamide group and a propyl group . The structure is characteristic of the existence of a sulfanilamide group and a distinct 6- or 5-membered heterocyclic ring .
科学的研究の応用
Toxicology and Environmental Impact :
- Rider et al. (2012) conducted a study on N-Butylbenzenesulfonamide (NBBS), a compound similar to N-propylbenzenesulfonamide, assessing its neurotoxicity in rats. The study found no evidence of neurotoxicity within a 4-week exposure regimen, although the potential for neuropathological injury over an extended period of exposure was not ruled out, highlighting the need for further examination due to the potential for human exposure (Rider et al., 2012).
Chemical Synthesis and Applications :
- Anbarasan et al. (2011) described a novel synthesis method for benzonitriles using N-Cyano-N-phenyl-p-methylbenzenesulfonamide, an electrophilic cyanation reagent. This method is noted for its efficiency in synthesizing pharmaceutical intermediates, showcasing the versatility of sulfonamide derivatives in chemical synthesis (Anbarasan et al., 2011).
Pharmacological Research :
- Malwal et al. (2012) investigated 2,4-dinitrophenylsulfonamides, similar in structure to this compound, for their antimycobacterial properties. They reported that N-Benzyl-2,4-dinitrobenzenesulfonamide showed higher potency than the clinical agent isoniazid in inhibiting Mycobacterium tuberculosis (Malwal et al., 2012).
Environmental Analysis :
- Duffield et al. (1994) developed a quantitative assay for n-butylbenzenesulfonamide (NBBS), a compound related to this compound. This study is significant for its role in understanding the environmental presence and risks of such compounds, particularly in water sources and packaged products (Duffield et al., 1994).
Cancer Research :
- Mun et al. (2012) explored sulfonamide analogs for their potential as cancer therapeutics. They focused on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, identifying structural motifs that could be chemically modified to improve its pharmacological properties (Mun et al., 2012).
Antibacterial Applications :
- Abbasi et al. (2020) synthesized N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides and assessed their biofilm inhibitory action against Escherichia coli and Bacillus subtilis. Their findings suggest potential applications in controlling bacterial biofilms (Abbasi et al., 2020).
作用機序
特性
IUPAC Name |
N-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-8-10-13(11,12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPTYPHVKNNPSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(1H-imidazol-1-yl)propyl]-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid](/img/structure/B2608724.png)
![N-(2-Chlorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2608725.png)


![(2E)-N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2608731.png)
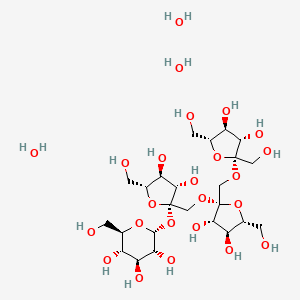
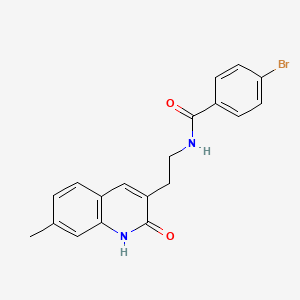
![2-[(2-methylphenoxy)methyl]-N-[3-(tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2608740.png)
![2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl benzoate](/img/no-structure.png)
![2-(4-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2608743.png)
![(Z)-ethyl 2-(6-fluoro-2-((1-(methylsulfonyl)piperidine-2-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2608744.png)
![2-(5-chlorothiophen-2-yl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2608745.png)
